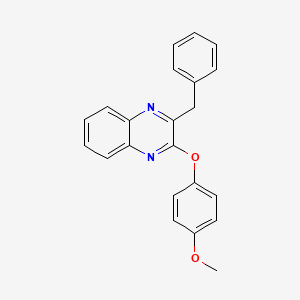

2-Benzyl-3-(4-methoxyphenoxy)quinoxaline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-benzyl-3-(4-methoxyphenoxy)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c1-25-17-11-13-18(14-12-17)26-22-21(15-16-7-3-2-4-8-16)23-19-9-5-6-10-20(19)24-22/h2-14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPUOVDLDYBFLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies

Retrosynthetic Analysis of 2-Benzyl-3-(4-methoxyphenoxy)quinoxaline

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections that correspond to known and reliable chemical reactions.

The target molecule, this compound, possesses two distinct substituents on the quinoxaline (B1680401) core. The primary disconnection strategies, therefore, focus on the formation of the quinoxaline ring and the introduction of the benzyl (B1604629) and 4-methoxyphenoxy groups.

Pathway A: Disconnection of the C-O Ether Bond

A primary disconnection can be made at the ether linkage between the quinoxaline core and the 4-methoxyphenoxy group. This C-O bond can be retrosynthetically cleaved, suggesting a nucleophilic aromatic substitution (SNAr) reaction as the forward synthetic step. This leads to two key intermediates: 2-benzyl-3-chloroquinoxaline (B1267994) (I) and 4-methoxyphenol (B1676288) (II) . The 2-benzyl-3-chloroquinoxaline (I) is a crucial intermediate, as the chloro group serves as a good leaving group for the subsequent substitution reaction.

Further disconnection of intermediate (I) involves breaking the C-C bond between the benzyl group and the quinoxaline ring and the bonds forming the quinoxaline core itself. This leads back to a more fundamental precursor, 2,3-dichloroquinoxaline (B139996) (III) , and a suitable benzylating agent. Intermediate (III) is a common starting material for the synthesis of 2,3-disubstituted quinoxalines. nih.gov

Pathway B: Disconnection of the Quinoxaline Core

Alternatively, the initial disconnection can target the bonds forming the pyrazine (B50134) ring of the quinoxaline core. This approach is based on the classical and most common method for quinoxaline synthesis: the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. encyclopedia.pub For the target molecule, this disconnection leads to o-phenylenediamine (IV) and a dicarbonyl compound, 1-benzyl-2-(4-methoxyphenoxy)ethane-1,2-dione (V) . However, the synthesis of the asymmetric dicarbonyl intermediate (V) might be challenging.

A more practical variation of this pathway involves the condensation of o-phenylenediamine (IV) with an α-keto ester or a related dicarbonyl equivalent that already incorporates one of the desired substituents. For instance, the reaction of o-phenylenediamine with a benzyl-substituted α-dicarbonyl compound would lead to a 2-benzylquinoxaline intermediate, which could then be further functionalized at the 3-position.

Based on the prevalence and versatility of 2,3-dichloroquinoxaline in synthetic schemes, Pathway A represents a more common and strategically flexible approach for the synthesis of this compound.

| Key Intermediate | Structure | Role in Synthesis |

| 2-Benzyl-3-chloroquinoxaline (I) | Chemical structure of 2-benzyl-3-chloroquinoxaline | Precursor for nucleophilic aromatic substitution with 4-methoxyphenol. |

| 4-Methoxyphenol (II) | Chemical structure of 4-methoxyphenol | Nucleophile for the introduction of the 4-methoxyphenoxy group. |

| 2,3-Dichloroquinoxaline (III) | Chemical structure of 2,3-dichloroquinoxaline | Versatile starting material for the sequential introduction of substituents at the 2 and 3 positions. |

| o-Phenylenediamine (IV) | Chemical structure of o-phenylenediamine | Building block for the formation of the quinoxaline core via condensation reactions. |

| 1-Benzyl-2-(4-methoxyphenoxy)ethane-1,2-dione (V) | Chemical structure of 1-benzyl-2-(4-methoxyphenoxy)ethane-1,2-dione | Asymmetric dicarbonyl compound for direct condensation with o-phenylenediamine. |

Established Approaches for Quinoxaline Core Synthesis

The formation of the quinoxaline ring system is a cornerstone of many synthetic routes. The following subsections detail the most established methods.

The most classical and widely employed method for the synthesis of the quinoxaline core is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. encyclopedia.pub This reaction, first reported by Hinsberg and Körner in the late 19th century, is versatile and generally proceeds with high yields. nih.gov

The reaction mechanism involves the initial formation of a dihydropyrazine (B8608421) intermediate through the condensation of the two amino groups of the o-phenylenediamine with the two carbonyl groups of the dicarbonyl compound, followed by a subsequent oxidation (often spontaneous via air oxidation) to afford the aromatic quinoxaline ring.

A variety of 1,2-dicarbonyl compounds can be used, including glyoxals, α-diketones, and α-keto esters. The choice of the dicarbonyl component directly determines the substitution pattern at the 2- and 3-positions of the resulting quinoxaline. For the synthesis of a 2-benzyl substituted quinoxaline, a benzyl-containing dicarbonyl compound would be required.

| Reactant 1 | Reactant 2 | Product | Reference |

| o-Phenylenediamine | Benzil | 2,3-Diphenylquinoxaline | nih.gov |

| o-Phenylenediamine | Diethyl oxalate | Quinoxaline-2,3-dione | nih.gov |

| Substituted o-phenylenediamine | 1,2-Diketones | Substituted quinoxalines | mtieat.org |

To achieve specific substitution patterns, more functionalized starting materials can be employed in cyclocondensation reactions. For instance, the reaction of o-phenylenediamines with α-haloketones is a common strategy. This reaction proceeds through an initial N-alkylation, followed by cyclization and oxidation to yield the quinoxaline.

Another important route involves the cyclocondensation of o-phenylenediamines with α-keto esters or α-ketothioesters. rsc.orgresearchgate.net These reactions can provide quinoxalinones or thioquinoxalines, which are valuable intermediates that can be further modified to introduce a range of substituents. For the synthesis of this compound, a plausible route could involve the synthesis of a 3-benzylquinoxalin-2(1H)-one intermediate, followed by chlorination and subsequent nucleophilic substitution with 4-methoxyphenol.

Advanced Synthetic Protocols for this compound Construction

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. nih.gov The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, improve product yields. udayton.edu

For the synthesis of this compound, microwave assistance can be particularly beneficial in the nucleophilic aromatic substitution step. The reaction between 2-benzyl-3-chloroquinoxaline and 4-methoxyphenol can be significantly expedited under microwave irradiation, often in the absence of a solvent. udayton.edunih.gov Studies have demonstrated the successful synthesis of various 3-benzyl-2-substituted quinoxalines through microwave-enhanced nucleophilic substitution reactions on 2-chloroquinoxaline (B48734) analogs. nih.gov This methodology offers a rapid and efficient route to the target molecule.

Furthermore, the initial condensation reaction to form the quinoxaline core can also be accelerated using microwave heating. The condensation of o-phenylenediamines with dicarbonyl compounds under microwave irradiation, often in solvent-free conditions or using environmentally benign solvents like water or ethanol, has been shown to be highly efficient. nih.govsapub.orgjocpr.com

| Reaction Type | Conventional Heating | Microwave-Assisted | Advantages of Microwave | Reference |

| Quinoxaline synthesis from o-phenylenediamine and dicarbonyls | Hours, often requires reflux | Minutes | Reduced reaction time, improved yields, solvent-free conditions possible | nih.govjocpr.comresearchgate.net |

| Nucleophilic aromatic substitution on 2-chloroquinoxalines | Hours, often requires high temperatures | Minutes | Rapid reaction, high yields, potential for solvent-free conditions | udayton.edunih.gov |

Catalyst Development in the Synthesis of this compound

The efficiency of quinoxaline synthesis has been significantly improved through the development of advanced catalyst systems that promote milder reaction conditions, shorter reaction times, and higher yields. ijiset.com While traditional methods often required high temperatures and strong acids, contemporary approaches leverage a wide array of heterogeneous and homogeneous catalysts. nih.govnih.gov

For the initial condensation step to form the quinoxaline scaffold, various catalysts have been explored. These include:

Heteropolyoxometalates: Alumina-supported heteropolyoxometalates, such as AlCuMoVP, have demonstrated high activity and selectivity at room temperature, offering yields up to 92%. nih.gov

Solid Acid Catalysts: Green and recyclable solid acid catalysts like TiO2-Pr-SO3H facilitate the reaction under mild conditions. nih.gov

Metal Nanoparticles: Nickel nanoparticles have been employed for their catalytic efficiency in these condensation reactions. nih.gov

Metal Salts and Complexes: A variety of metal-based catalysts, including CuSO4·5H2O, gallium(III) triflate, and Pd(OAc)2, have been successfully used. nih.gov

The subsequent step, the nucleophilic substitution of a leaving group (e.g., chlorine) at the C3 position with 4-methoxyphenol, is also subject to catalytic enhancement. While this specific reaction is less documented, analogous ether linkages on the quinoxaline ring have been formed via refluxing a chloro-quinoxaline intermediate with the corresponding alcohol or phenol, sometimes in the presence of a base. nih.gov Phase transfer catalysts like triethyl-benzyl ammonium (B1175870) chloride (TEBAC) have also been used to facilitate such substitutions with alcohols. nih.gov

| Catalyst Type | Specific Example | Reaction Stage | Key Advantages | Reference |

|---|---|---|---|---|

| Heteropolyoxometalates | Alumina-Supported CuH₂PMo₁₁VO₄₀ | Scaffold Formation | High yield (92%) at room temperature, recyclable. | nih.gov |

| Solid Acid Catalyst | TiO₂-Pr-SO₃H | Scaffold Formation | Environmentally friendly, recyclable. | nih.gov |

| Metal Salts | CuSO₄·5H₂O | Scaffold Formation | Readily available and effective. | nih.gov |

| Phase Transfer Catalyst | Triethyl-benzyl ammonium chloride (TEBAC) | C3-Position Substitution | Facilitates nucleophilic substitution with alcohols/phenols. | nih.gov |

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs), which involve combining three or more reactants in a single step to form a complex product, offer significant advantages in terms of efficiency, atom economy, and reduced waste. researchgate.netnih.gov The development of MCRs for quinoxaline synthesis provides a direct route to complex derivatives, potentially streamlining the assembly of the this compound scaffold.

A plausible MCR strategy for a related structure could involve the one-pot reaction of o-phenylenediamine, an aldehyde, and another component that ultimately forms the substituted core. For instance, a copper-catalyzed three-component reaction of 2-iodoanilines, arylacetaldehydes, and sodium azide (B81097) has been used to synthesize quinoxalines. organic-chemistry.org While not directly yielding the target compound, this illustrates the potential for MCRs to rapidly build the core.

Another approach involves domino MCRs for the direct functionalization of a pre-formed quinoxalin-2(1H)-one scaffold. A metal-free, three-component reaction of quinoxalin-2(1H)-ones, sulfinic acid, and alkenes allows for direct C-H alkylation at the C3 position. researchgate.net Adapting such a strategy could potentially allow for the one-pot synthesis and functionalization of the quinoxaline ring system.

Derivatization and Functionalization Strategies for this compound

Further modification of this compound is crucial for developing analogues and conducting structure-property relationship studies. These strategies focus on introducing additional functional groups in a controlled, regioselective manner.

The structure of this compound offers several sites for derivatization: the quinoxaline core, the benzyl ring, and the phenoxy ring.

Quinoxaline Core: The benzene (B151609) ring portion of the quinoxaline core can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation). The directing effects of the fused pyrazine ring would typically direct incoming electrophiles to positions 6 and 7.

Benzyl Ring: The phenyl group of the benzyl substituent can be functionalized via electrophilic aromatic substitution. The benzyl group itself is ortho- and para-directing, allowing for the introduction of substituents at these positions.

Phenoxy Ring: The methoxy (B1213986) group on the phenoxy ring is a strong activating group and is also ortho- and para-directing. Therefore, electrophilic substitution would preferentially occur at the positions ortho to the methoxy group (and meta to the ether linkage).

Systematic modification of the parent compound allows for the exploration of structure-activity relationships (SAR), which is fundamental in fields like medicinal chemistry and materials science. nih.gov Based on the structure of this compound, several classes of analogues could be synthesized to probe the influence of different structural features.

A study on 2-benzyl-3-(2-arylidenehydrazinyl)quinoxalines investigated analogues for their monoamine oxidase (MAO) inhibitory properties, highlighting how modifications at the C3 position can significantly impact biological activity. drugbank.com Similarly, a study on 2,3-disubstituted quinoxalines as 5-HT3 receptor ligands demonstrated that even single-atom changes can dramatically alter receptor selectivity. nih.gov

The following table outlines potential analogues and the rationale for their synthesis in SAR studies.

| Modification Site | Proposed Analogue Substituent | Rationale for Study |

|---|---|---|

| Benzyl Ring (para-position) | -Cl, -F, -CH₃, -CF₃ | Investigate the effect of electronic properties (electron-donating vs. electron-withdrawing) on activity. |

| Phenoxy Ring (ortho- to methoxy) | -Br, -NO₂ | Explore the impact of steric bulk and electronic effects near the ether linkage. |

| C3-Position Linker | Replace -O- with -S- or -NH- | Determine the importance of the ether oxygen atom for target interactions. |

| Quinoxaline Core (C6/C7 positions) | -Cl, -CH₃O | Assess how substitution on the core heterocyclic ring modulates overall properties. |

| Benzyl Group | Replace with other alkyl or aryl groups (e.g., methyl, phenethyl) | Evaluate the role of the size and flexibility of the C2 substituent. |

By synthesizing and evaluating these and other targeted analogues, researchers can systematically map the structural requirements for desired properties, leading to the development of more potent and selective compounds.

Theoretical and Computational Investigations

Molecular Modeling and Conformational Analysis of 2-Benzyl-3-(4-methoxyphenoxy)quinoxaline

Energy Minimization and Potential Energy Surfaces

No specific studies on the energy minimization or potential energy surfaces of this compound were found. This type of analysis would typically involve computational methods to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.

Molecular Dynamics Simulations for Dynamic Behavior

There is no available research detailing molecular dynamics simulations for this compound. Such simulations would provide insights into the molecule's flexibility, solvent interactions, and conformational changes over time.

Quantum Chemical Calculations (DFT, ab initio)

Electronic Structure Properties (HOMO-LUMO Gaps, Molecular Electrostatic Potential)

Specific data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gaps, or the Molecular Electrostatic Potential (MEP) for this compound are not available in the surveyed literature. These properties are crucial for understanding a molecule's electronic behavior and reactivity.

Prediction of Reactivity Sites and Mechanisms of Reaction

No computational studies predicting the reactive sites or reaction mechanisms for this compound have been published. This analysis would typically use data from electronic structure calculations to forecast how the molecule would interact with other reagents.

In Silico Prediction of Spectroscopic Parameters (Vibrational, NMR, UV-Vis)

There are no published in silico predictions of the vibrational frequencies, Nuclear Magnetic Resonance (NMR) chemical shifts, or Ultraviolet-Visible (UV-Vis) absorption spectra for this compound. These computational predictions are often used to complement and interpret experimental spectroscopic data.

Chemoinformatics and QSAR/QSPR Studies on this compound and Related Structures

Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies are pivotal in modern drug discovery and materials science for predicting the biological activity and physicochemical properties of novel compounds. For quinoxaline (B1680401) derivatives, these computational approaches have been instrumental in identifying promising candidates for various therapeutic applications. nih.govnih.govmdpi.com

A crucial step in the chemoinformatic analysis of a new compound like this compound is to compare its structural and electronic features with those of known quinoxaline derivatives stored in chemical databases such as ChEMBL and PubChem. ontosight.aiontosight.airesearchgate.net This comparative analysis allows for the initial prediction of its potential biological activities and properties.

By screening these databases, researchers can identify quinoxalines with similar substitution patterns and assess their documented activities, which may range from anticancer to antiviral and antibacterial properties. nih.govnih.govnih.gov The presence of the benzyl (B1604629) and methoxyphenoxy groups would be of particular interest in such a search, as these moieties can significantly influence the molecule's interaction with biological targets. The insights gained from this comparative analysis can guide further experimental investigations.

Ligand Efficiency (LE): Ligand efficiency is a metric used to evaluate how effectively a molecule binds to its target, normalized by its size (typically the number of heavy atoms). youtube.com It is a valuable tool in lead optimization, as it helps in identifying compounds that have a good balance of potency and size. The theoretical LE of this compound can be calculated once a biological target and binding affinity are determined or predicted. A higher LE value would suggest that the compound's constituent atoms contribute efficiently to its binding affinity. youtube.com

| Parameter | Significance | Theoretical Assessment for this compound |

| Structural Similarity | Predicts potential biological activities based on known compounds. | Comparison with quinoxaline databases for similar substituted analogs. |

| Ligand Efficiency (LE) | Measures the binding efficiency per atom. | Can be calculated to assess the quality of the molecule as a potential ligand. |

| Lipophilicity (logP) | Influences ADME properties. | Calculable based on its structure, expected to be lipophilic. |

Mechanistic Studies of Biological Interactions Molecular Level

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking and protein-ligand interaction analyses are computational techniques used to predict how a molecule like 2-benzyl-3-(4-methoxyphenoxy)quinoxaline might bind to a macromolecular target, such as a protein or enzyme. aalto.fi These studies are crucial for understanding the compound's potential mechanism of action at a molecular level and for guiding the design of more potent and selective analogs. aalto.fiijpsr.com

The quinoxaline (B1680401) scaffold is a versatile structure found in compounds targeting a wide array of biological macromolecules. nih.govnih.gov Consequently, this compound may interact with various enzymes and receptors implicated in different disease states. nih.govsapub.org Based on studies of analogous quinoxaline derivatives, several classes of proteins have been identified as potential molecular targets. nih.gov These include protein kinases, polymerases, and various receptors involved in cellular signaling. mdpi.comresearchgate.netnih.gov

A deeper understanding of these molecular targets is essential for the rational design of new, more specific drugs and for minimizing potential side effects. nih.gov The diverse biological activities reported for quinoxaline derivatives—ranging from anticancer and antimicrobial to anti-inflammatory effects—are a direct result of their interactions with these specific cellular proteins. nih.govnih.govmdpi.com

| Target Class | Specific Target Example | Associated Biological Activity | Reference |

|---|---|---|---|

| Protein Kinases | c-Met Kinase, VEGFR-2 | Anticancer (Anti-angiogenesis) | researchgate.netresearchgate.net |

| Pim-1 / Pim-2 Kinase | Anticancer | mdpi.com | |

| Epidermal Growth Factor Receptor (EGFR) | Anticancer | nih.govuomphysics.net | |

| Glycogen Synthase Kinase (GSK)-3β | Neurodegenerative Diseases, Diabetes | ajol.info | |

| PI3K/mTOR | Anticancer | ijpsr.comresearchgate.net | |

| DNA Repair Enzymes | Poly (ADP-ribose) Polymerase (PARP-1) | Anticancer | mdpi.com |

| Oxidoreductases | Monoamine Oxidase (MAO) | Antidepressant | drugbank.com |

| Receptors | AMPA Receptor | Anticonvulsant | researchgate.net |

| 5-HT3A / 5-HT3AB Receptors | Neurological Disorders | nih.gov | |

| A2B Receptor | Anticancer | nih.gov |

While specific molecular docking studies for this compound are not extensively detailed in the available literature, analysis of structurally similar compounds provides significant insight into its likely binding modes. These studies reveal that the quinoxaline core and its substituents engage with protein active sites through a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking.

For instance, docking studies of N-benzyl-3-phenylquinoxalin-2-amine with the ATP binding pocket of the Epidermal Growth Factor Receptor (EGFR) showed that the nitrogen atom of the quinoxaline moiety can form a crucial hydrogen bond with the amino acid residue Lys721. uomphysics.net The aromatic rings of the quinoxaline and the benzyl (B1604629) group are often involved in π-π stacking and hydrophobic interactions with residues in the binding pocket. uomphysics.net Similarly, studies on quinoxaline-based inhibitors of GSK-3β revealed interactions with key residues such as Leu188, Leu132, Val70, and Ala83 through sigma-bond and pi-alkyl interactions. ajol.info In the case of MAO inhibitors with a 2-benzyl-quinoxaline structure, interactions with residues affecting enzyme inhibition were observed, highlighting the importance of this scaffold for specific binding. drugbank.com

| Target Protein | Interacting Residues | Types of Interaction | Reference |

|---|---|---|---|

| GSK-3β | Leu188, Leu132, Val70, Ala83 | Sigma bond, Pi-alkyl interactions | ajol.info |

| Pim-1 Kinase | Lys67, Leu44, Ala65, Val126 | Salt bridge, Van der Waals interactions | mdpi.com |

| AMPA Receptor | Glu-13, Tyr-16, Tyr-61, Pro-89, Leu-90 | Hydrogen bonding, Hydrophobic interactions | researchgate.net |

| EGFR | Lys721 | Hydrogen bond, π-π interactions | uomphysics.net |

Structure-Activity Relationship (SAR) Elucidation for Analogues of this compound

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. mdpi.comresearchgate.netajol.inforesearchgate.net For quinoxaline derivatives, SAR analyses have been instrumental in identifying the key structural features required for potent and selective biological effects.

The substituents at the 2- and 3-positions of the quinoxaline core are critical determinants of biological activity.

Benzyl Moiety at Position 2: The presence of a benzyl group is a significant feature in many biologically active quinoxalines. SAR studies on anticancer quinoxalines have shown that a benzyl linker at the third position can increase activity compared to other linkers like a sulfonyl group. mdpi.com In other molecular scaffolds, such as phenethylamines, N-benzyl substitution has been shown to confer a significant increase in binding affinity and functional activity at serotonin (B10506) receptors. nih.gov This suggests the benzyl group in this compound likely contributes to binding affinity through hydrophobic and π-π stacking interactions within the target's binding pocket.

4-Methoxyphenoxy Moiety at Position 3: The phenoxy group provides an additional aromatic ring for potential π-π interactions, while the ether linkage introduces a potential hydrogen bond acceptor. The methoxy (B1213986) group at the para-position of the phenoxy ring is an electron-donating group. mdpi.com SAR studies on various quinoxaline series have demonstrated that the presence of electron-donating groups can enhance biological activity, whereas electron-withdrawing groups tend to decrease it. mdpi.com Therefore, the 4-methoxyphenoxy moiety is predicted to have a positive influence on the molecular recognition and biological response of the compound.

The biological activity of quinoxaline derivatives is highly sensitive to the nature, position, and electronic properties of substituents on the heterocyclic core. nih.govmdpi.comresearchgate.netmdpi.com

Electronic Effects: A recurring theme in the SAR of quinoxalines is the influence of the electronic nature of substituents. Studies consistently show that electron-releasing groups on the aromatic ring fused to the quinoxaline system tend to increase activity, while electron-withdrawing groups like nitro (NO₂) diminish the biological response. mdpi.com

Positional Effects: The location of a substituent can dramatically alter both potency and selectivity. For example, in a series of quinoxaline-based 5-HT3 receptor ligands, moving a substituent or making a single atom change was sufficient to switch selectivity between the 5-HT3A and 5-HT3AB receptor subtypes. nih.gov Similarly, the placement of halogenated substituents at the 6- or 7-position of the quinoxaline scaffold was shown to be a key strategy for probing a unique hydrophobic pocket in Pim kinases. mdpi.com

Nature of the Substituent: The type of group substituted onto the quinoxaline core is paramount. For instance, against the BRCA-mutated breast cancer cell line MDA-MB-436, different substituents on the quinoxaline nucleus led to a wide variation in PARP-1 inhibitory activity, with IC₅₀ values ranging from 2.31 to 57.35 nM. mdpi.com

| Compound Analogue | Key Structural Modification | IC₅₀ (nM) against PARP-1 |

|---|---|---|

| Analogue 1 | Contains 4-chlorophenyl group | 2.31 |

| Analogue 2 | Contains 4-fluorophenyl group | 3.15 |

| Analogue 3 | Contains phenyl group | 10.21 |

| Analogue 4 | Contains 4-methoxyphenyl (B3050149) group | 15.79 |

| Analogue 5 | Contains 4-methylphenyl group | 20.35 |

Theoretical Exploration of Biochemical Pathways Modulated by Quinoxaline Derivatives

Theoretical studies and experimental evidence suggest that quinoxaline derivatives can modulate several critical biochemical pathways, primarily in the context of cancer and cellular signaling. researchgate.net

One of the most significant pathways involves the inhibition of protein kinases that regulate cell growth, proliferation, and survival. researchgate.net For example, by inhibiting receptor tyrosine kinases like VEGFR-2, quinoxaline compounds can disrupt the angiogenesis pathway, which is essential for supplying nutrients to growing tumors. researchgate.netresearchgate.net

Another key area of modulation is the DNA damage response (DDR) pathway. Quinoxaline derivatives have been developed as potent inhibitors of PARP-1, an enzyme crucial for repairing single-strand DNA breaks. mdpi.com Inhibition of PARP-1 in cancer cells with existing DNA repair defects (e.g., BRCA mutations) can lead to a synthetic lethal effect, causing selective cancer cell death. mdpi.com

Furthermore, quinoxaline derivatives have been investigated as modulators of the PI3K/AKT/mTOR signaling pathway. ijpsr.comresearchgate.net This pathway is a central regulator of cell metabolism, growth, and proliferation and is frequently hyperactivated in human cancers. researchgate.net Dual inhibitors that target both PI3K and mTOR are considered a potent therapeutic strategy. ijpsr.comresearchgate.net Finally, some quinoxaline derivatives are thought to exert their anticancer effects by stimulating apoptosis (programmed cell death) or through the production of free radicals, leading to oxidative stress and cell damage. researchgate.net

Inhibition/Activation Mechanisms of Specific Enzymes (e.g., MAO-A)

The 3-benzylquinoxaline scaffold, a core component of this compound, is a recognized motif in the design of selective monoamine oxidase A (MAO-A) inhibitors. researchgate.net Studies on structurally related 2-benzyl-3-substituted quinoxalines have demonstrated selective inhibitory activity toward MAO-A over its isoform, MAO-B. nih.gov Molecular docking simulations have been instrumental in elucidating the binding mode of these inhibitors. researchgate.netnih.gov

These computational models show that the quinoxaline derivatives fit into the active site of the MAO-A enzyme. The inhibition is often competitive, with the inhibitor vying with the natural substrate for access to the catalytic site. nih.govdrugbank.com The docked positions of these compounds within the enzyme's active site reveal critical interactions with amino acid residues known to be important for the enzyme's inhibitory function. nih.govdrugbank.com The structural arrangement of the benzyl and quinoxaline moieties allows for specific hydrophobic and aromatic interactions that stabilize the enzyme-inhibitor complex, rationalizing the observed potent and selective biological activity. nih.gov

Receptor Agonism/Antagonism at the Molecular Level

While specific studies detailing the receptor binding profile of this compound are not extensively documented, the broader quinoxaline class of compounds has been shown to interact with various receptors. For instance, certain quinoxaline derivatives act as antagonists at σ1 receptors, which are involved in modulating pain signaling. nih.gov These interactions are highly specific, with the quinoxaline structure contributing to the binding affinity and selectivity over other receptor subtypes like σ2. nih.gov

The molecular interactions underpinning these activities often involve the nitrogen-containing heterocyclic system of the quinoxaline core, which can participate in hydrogen bonding and π-π stacking with receptor residues. The substituents on the quinoxaline ring play a crucial role in defining the compound's selectivity and whether it acts as an agonist or antagonist. rsc.org For example, modifications to the quinoxaline scaffold can dramatically alter binding affinity for targets such as c-Kit tyrosine kinase. rsc.org

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Lead Optimization

In the preclinical stages of drug discovery, in silico prediction of ADMET properties is a critical step for optimizing lead compounds and identifying candidates with favorable pharmacokinetic profiles. nih.gov For quinoxaline derivatives, computational tools are frequently employed to forecast their drug-likeness and potential liabilities. mdpi.comresearchgate.nettandfonline.com These predictive models help to weed out compounds that are likely to fail later in development due to poor absorption, undesirable distribution, rapid metabolism, or toxicity. nih.gov

Theoretical Bioavailability and Metabolic Stability

Computational models are used to predict the oral bioavailability of quinoxaline derivatives by assessing several physicochemical parameters. mssm.edu These predictions are often guided by frameworks like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. mssm.eduresearchgate.net Additionally, parameters like the number of rotatable bonds and topological polar surface area (TPSA) are considered to predict oral bioavailability. researchgate.net

The Caco-2 cell permeability assay, often simulated in silico, is used to predict human intestinal absorption. nih.gov Predictions for quinoxaline derivatives suggest that their permeability can be significantly influenced by their substitution patterns. nih.gov Metabolic stability is another key parameter, with predictions often focusing on interactions with cytochrome P450 (CYP) enzymes, which are primary drivers of drug metabolism. Some models predict whether a compound is likely to be a substrate or inhibitor of specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is crucial for anticipating drug-drug interactions. nih.gov

| ADMET Parameter | Predicted Outcome for Representative Quinoxaline Derivatives | Significance |

|---|---|---|

| Lipinski's Rule of Five | Generally compliant, with 0-1 violations mssm.eduresearchgate.net | Indicates good potential for oral bioavailability. |

| GI Absorption | Predicted to be high nih.gov | Suggests efficient absorption from the gastrointestinal tract. |

| BBB Permeability | Generally predicted to be low/non-permeable nih.gov | Indicates a lower likelihood of crossing the blood-brain barrier and causing CNS side effects. |

| CYP450 Inhibition | Variable; some derivatives predicted as non-inhibitors, others as inhibitors of specific isoforms nih.gov | Highlights the potential for drug-drug interactions, requiring experimental validation. |

| Hepatotoxicity | Often predicted to be low or non-hepatotoxic nih.gov | Suggests a lower risk of causing liver damage. |

In Silico Assessment of Potential for Off-Target Interactions

Beyond primary targets, computational methods are used to assess the potential for a compound to interact with unintended biological molecules, which could lead to adverse effects. researchgate.net For quinoxaline derivatives, toxicity predictions often include assessments for mutagenicity (e.g., AMES toxicity test), carcinogenicity, and cardiotoxicity (e.g., hERG inhibition). nih.govasianpubs.org Predicting whether a compound might inhibit the hERG potassium channel is particularly important, as this interaction is linked to a risk of serious cardiac arrhythmias.

Furthermore, web-based tools like SwissTargetPrediction can be used to forecast a range of potential protein targets for a given molecule based on structural similarity to known ligands. researchgate.net For quinoxaline derivatives, such predictions can reveal potential off-target interactions with various kinases, enzymes, and receptors, providing a roadmap for further experimental investigation to confirm these interactions and assess their clinical relevance. researchgate.net

Advanced Research Applications and Functionalization Potential

2-Benzyl-3-(4-methoxyphenoxy)quinoxaline as a Scaffold for Rational Ligand Design

The quinoxaline (B1680401) nucleus is a well-established "privileged scaffold" in drug discovery, known for its ability to interact with a wide range of biological targets. researchgate.net The specific substitution pattern of this compound offers distinct opportunities for rational ligand design, enabling the development of molecules with tailored biological activities.

The concept of multi-target-directed ligands (MTDLs) has gained traction as a promising strategy for treating complex multifactorial diseases. ethz.ch Quinoxaline derivatives have been investigated as scaffolds for MTDLs, particularly in the context of neurodegenerative diseases and cancer. The structure of this compound incorporates several pharmacophoric features that could be exploited for multi-target activity.

The benzyl (B1604629) group can engage in π-π stacking and hydrophobic interactions within protein binding pockets, a common feature in kinase inhibitors. drugbank.com The methoxyphenoxy group can act as a hydrogen bond acceptor and its conformational flexibility allows it to adapt to various receptor topographies. The quinoxaline core itself provides a rigid framework for the spatial orientation of these interacting moieties and can participate in various non-covalent interactions.

For instance, in the design of novel anticancer agents, the quinoxaline scaffold has been utilized to target multiple signaling pathways simultaneously. mdpi.com By modifying the benzyl and methoxyphenoxy substituents of this compound, it is conceivable to design ligands that could, for example, inhibit a specific kinase while also modulating the activity of a related protein in a cancer-relevant pathway.

Table 1: Potential Modifications of this compound for Multi-Target Ligand Design

| Modification Site | Example Modification | Potential Target Interaction |

| Benzyl Ring | Addition of hydroxyl or amino groups | Enhanced hydrogen bonding |

| Methoxy (B1213986) Group | Demethylation to a hydroxyl group | Introduction of a hydrogen bond donor |

| Phenoxy Ring | Introduction of electron-withdrawing groups | Modulation of electronic properties and binding affinity |

| Quinoxaline Core | Addition of substituents at other positions | Altering solubility and metabolic stability |

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in complex biological systems. The development of high-quality chemical probes requires a deep understanding of structure-activity relationships. The this compound scaffold could serve as a foundational structure for creating such probes.

To function as a chemical probe, a molecule typically requires a "warhead" for covalent modification of the target or a reporter tag (e.g., a fluorescent group or a biotin (B1667282) tag) for visualization or pull-down experiments. The benzyl or phenoxy rings of this compound could be functionalized with these moieties. For example, a photo-activatable group could be introduced on the benzyl ring to allow for covalent cross-linking to a target protein upon UV irradiation.

Furthermore, the inherent fluorescence of some quinoxaline derivatives could be harnessed. rsc.org By strategic modification of the substituents, it might be possible to develop an "off-on" fluorescent probe, where the fluorescence is quenched in the unbound state and becomes activated upon binding to the target protein.

Potential in Materials Science and Organic Electronics

Quinoxaline derivatives are recognized for their applications in materials science, particularly in the field of organic electronics, owing to their electron-deficient nature which facilitates electron transport. beilstein-journals.orgnih.gov

The performance of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), is highly dependent on the efficiency of electron transport in the active layers. qmul.ac.ukresearchgate.net The quinoxaline ring system, being electron-deficient, is an excellent candidate for electron-transporting materials (ETMs). beilstein-journals.org The presence of the benzyl and methoxyphenoxy groups in this compound can influence its electronic properties and solid-state packing, which are crucial for efficient charge transport. beilstein-journals.org

The substituents can be modified to fine-tune the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule to better match the energy levels of other materials in a device, thereby improving charge injection and transport. beilstein-journals.org For instance, replacing the methoxy group with a stronger electron-withdrawing group could lower the LUMO level, potentially enhancing its performance as an ETM.

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in predicting the electronic and photophysical properties of new organic materials before their synthesis. researchgate.net Computational modeling of this compound and its derivatives could provide insights into their potential as organic semiconductors.

Key parameters that can be theoretically evaluated include:

HOMO-LUMO gap: This determines the material's absorption and emission properties.

Ionization potential and electron affinity: These relate to the ease of hole and electron injection.

Reorganization energy: A lower reorganization energy is desirable for higher charge mobility.

Theoretical calculations could guide the rational design of new derivatives of this compound with optimized properties for specific optoelectronic applications, such as emitters in OLEDs or as non-fullerene acceptors in OSCs. researchgate.net

Table 2: Theoretical Parameters for Evaluating Organic Semiconductor Potential

| Parameter | Significance in Organic Electronics |

| HOMO Energy Level | Relates to hole injection and transport |

| LUMO Energy Level | Relates to electron injection and transport |

| Band Gap (HOMO-LUMO) | Influences optical absorption and emission wavelengths |

| Reorganization Energy | Affects the rate of charge transfer |

Catalytic Applications and Coordination Chemistry

The nitrogen atoms in the quinoxaline ring possess lone pairs of electrons, making them excellent ligands for coordinating with metal ions. nih.gov This property opens up possibilities for the use of this compound in catalysis and coordination chemistry.

The formation of metal complexes with this quinoxaline derivative could lead to novel catalysts for various organic transformations. The electronic properties of the quinoxaline ligand, modulated by the benzyl and methoxyphenoxy substituents, can influence the catalytic activity of the metal center. For example, palladium complexes of quinoxaline derivatives have been explored for their catalytic activity in cross-coupling reactions. rsc.org

Furthermore, the coordination of this compound to different metal ions can result in the formation of coordination polymers or metal-organic frameworks (MOFs) with interesting structural and functional properties, such as luminescence or gas sorption. The bulky benzyl and phenoxy groups would play a significant role in dictating the dimensionality and topology of the resulting coordination networks.

Development of Sensing and Diagnostic Tools

Quinoxaline and its derivatives are well-known for their photophysical properties, often exhibiting strong fluorescence. This characteristic makes them ideal candidates for the development of optical sensors and probes.

Many fluorescent probes operate as "molecular rotors," where their fluorescence emission is sensitive to the viscosity of their local environment. nih.gov The structure of this compound, which features a rigid quinoxaline fluorophore with rotatable benzyl and phenoxy side groups, is highly analogous to such systems.

The proposed mechanism for its function as a viscosity-sensitive probe is as follows:

In environments of low viscosity , the benzyl and phenoxy groups can rotate freely around their single bonds. This intramolecular rotation provides a non-radiative pathway for the decay of the excited state, leading to weak fluorescence (quenching).

In environments of high viscosity , this intramolecular rotation is restricted. The restriction closes the non-radiative decay channel, forcing the excited state to relax through the emission of photons, resulting in a significant increase in fluorescence intensity.

This viscosity-dependent fluorescence makes the compound a potential candidate for mapping viscosity changes in various media, from industrial polymers to biological systems. Research on similar 2-phenylbenzo[g]quinoxaline (B5608625) derivatives has demonstrated the viability of this approach, where substituted phenyl rings act as the viscosity-sensitive rotating unit. nih.gov

Table 1: Potential Fluorescence Properties of this compound as a Molecular Rotor

| Environment | Intramolecular Rotation | Decay Pathway | Expected Fluorescence |

| Low Viscosity | Unrestricted / Fast | Non-radiative | Weak / Quenched |

| High Viscosity | Restricted / Slow | Radiative | Strong / Enhanced |

Building on its potential as a fluorophore, this compound could be adapted for use in chemosensors and biosensors to detect specific analytes.

Chemosensors: The nitrogen atoms in the quinoxaline ring and the oxygen atom in the methoxy group can act as potential binding sites for metal ions. The binding of a cation would perturb the electronic structure of the molecule, leading to a detectable change in its absorption or fluorescence spectrum (e.g., a wavelength shift or intensity change). researchgate.net Furthermore, the basic nitrogen atoms could be protonated, making the compound sensitive to pH changes, a principle demonstrated in other aminoquinoxaline-based sensors. mdpi.com

Biosensors: The compound's fluorescence could be harnessed to probe biological microenvironments. For instance, its emission properties might be sensitive to the polarity of its surroundings, allowing it to act as a probe for protein binding sites, a concept that has been successfully developed with other quinoxaline-based molecules. rsc.org The benzyl and phenoxy groups also serve as handles for further chemical modification, enabling the attachment of specific recognition elements (e.g., biotin, peptides) to target particular biomolecules or cellular locations.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Routes

Traditional methods for quinoxaline (B1680401) synthesis can be effective but often come with drawbacks such as harsh reaction conditions and the use of hazardous reagents. nih.govnih.gov The future of synthesizing 2-Benzyl-3-(4-methoxyphenoxy)quinoxaline will likely focus on greener and more efficient methodologies.

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, better reaction control, and scalability. The multi-step synthesis of quinoxaline derivatives has been successfully demonstrated in a continuous flow system. uc.ptacs.org Adopting a flow chemistry approach for the synthesis of this compound could lead to a more efficient and safer production process. A recent development in this area is the use of a spiral gas–solid two-phase flow method, which allows for the continuous synthesis of quinoxaline compounds without the need for catalysts or organic solvents. mdpi.com

Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound

| Feature | Description | Potential Benefit |

| Enhanced Safety | Smaller reaction volumes and better heat dissipation. | Reduced risk of hazardous incidents. |

| Improved Yield and Purity | Precise control over reaction parameters. | Higher quality product. |

| Scalability | Continuous production for larger quantities. | Facilitates transition from lab to industrial scale. |

| Sustainability | Reduced solvent and energy consumption. | Greener manufacturing process. |

Modern synthetic techniques like photocatalysis and electrosynthesis are gaining traction for their mild reaction conditions and high selectivity. Visible-light-induced methods have been developed for the synthesis of highly functionalized quinoxaline derivatives. nih.govrsc.org These methods often utilize environmentally friendly catalysts and energy sources. nih.gov

Electrochemical methods also present a promising avenue for the synthesis of quinoxalines, avoiding the need for chemical oxidants and transition metal catalysts. rsc.orgacs.orgrsc.org The application of these techniques to the synthesis of this compound could offer novel and sustainable routes to this molecule.

Advanced High-Throughput Screening Methodologies (In Vitro/In Silico)

Identifying the biological targets and therapeutic potential of this compound requires robust screening methods. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds. nih.govnih.gov For quinoxaline derivatives, HTS has been employed to optimize synthesis conditions using microdroplet reactions, significantly speeding up the discovery process. nih.gov

In addition to experimental screening, in silico methods are invaluable for predicting the biological activity of compounds. Virtual screening and molecular docking studies have been used to identify potential protein targets for quinoxaline derivatives, including enzymes implicated in cancer and other diseases. tandfonline.comnih.govnih.gov These computational approaches can prioritize compounds for further experimental testing, saving time and resources.

Development of Predictive Computational Models for Structure-Biological Activity Correlations

Understanding the relationship between the chemical structure of a molecule and its biological activity is crucial for drug design. Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop predictive models for this purpose. nih.govmdpi.com For quinoxaline derivatives, 2D and 3D-QSAR models have been successfully developed to predict their anti-tubercular and anticancer activities. nih.govnih.gov

Developing QSAR models for this compound could help in identifying the key structural features responsible for its biological effects and guide the design of more potent and selective analogs. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Table 2: Potential Applications of AI and Machine Learning in the Development of this compound

| Application Area | Description | Potential Impact |

| Synthesis Prediction | Predicting optimal reaction conditions and novel synthetic routes. | More efficient and innovative synthesis. |

| Target Identification | Identifying potential biological targets based on molecular structure. | Faster elucidation of mechanism of action. |

| ADMET Prediction | Predicting absorption, distribution, metabolism, excretion, and toxicity properties. | Early identification of potential liabilities. |

| Lead Optimization | Guiding the design of new derivatives with improved properties. | Accelerated development of drug candidates. |

Opportunities for Interdisciplinary Collaborations and Translational Research (Pre-Clinical)

The journey of a compound from the laboratory to the clinic is a complex one that requires collaboration across multiple disciplines. For this compound, partnerships between synthetic chemists, computational biologists, pharmacologists, and clinicians will be essential.

Translational research, which aims to bridge the gap between basic science and clinical application, will be critical. Pre-clinical studies, including in vitro and in vivo models, will be necessary to evaluate the efficacy and safety of this compound. Given the known anticancer potential of many quinoxaline derivatives, exploring the effects of this compound in relevant cancer models would be a logical first step. nih.govnih.govresearchgate.net

Q & A

Q. What synthetic pathways are recommended for 2-Benzyl-3-(4-methoxyphenoxy)quinoxaline, and what critical parameters influence yield optimization?

- Methodological Answer : A common approach involves coupling 2-benzylquinoxaline derivatives with 4-methoxyphenoxy groups via Ullmann or Buchwald-Hartwig amination. Key parameters include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification to remove byproducts .

- Temperature control : Reactions conducted at 80–100°C for 6–12 hours typically yield >70% purity, but prolonged heating risks decomposition .

- Critical Step : Monitor intermediates via TLC (Rf ~0.6 in hexane/EtOH) to isolate the desired product .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- ¹H NMR : Resolve aromatic protons (δ 6.8–8.2 ppm) to confirm substitution patterns on the quinoxaline and benzyl groups .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 371.2) and fragmentation patterns .

- IR Spectroscopy : Identify key functional groups (e.g., C-O-C stretch at 1240–1270 cm⁻¹ for the methoxyphenoxy moiety) .

Q. What safety protocols are essential for handling and storing this compound?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work under a fume hood to minimize inhalation risks .

- Storage : Keep in airtight containers with desiccants at 2–8°C to prevent hydrolysis of the methoxyphenoxy group .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., kinases)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities to ATP-binding pockets. Adjust force fields to account for the compound’s planar quinoxaline core .

- MD Simulations : Run 100-ns trajectories in explicit solvent to assess stability of ligand-protein complexes. Validate with experimental IC₅₀ data from enzyme inhibition assays .

- Limitation : Over-reliance on static crystal structures may overlook conformational flexibility in vivo .

Q. What strategies resolve contradictory data on the compound’s biological activity across studies?

- Methodological Answer :

- Control Variables : Standardize assay conditions (e.g., cell lines, serum concentration) to minimize variability. For example, discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM) may stem from differences in ATP concentrations .

- Dose-Response Replication : Perform triplicate experiments with internal positive/negative controls (e.g., staurosporine for kinase inhibition) .

- Meta-Analysis : Use tools like RevMan to statistically pool data from multiple studies, accounting for publication bias .

Q. How can enantiomeric purity be optimized during synthesis, and what analytical methods validate it?

- Methodological Answer :

- Chiral Chromatography : Employ Chiralpak IG-3 columns with hexane/isopropanol (90:10) to separate enantiomers. Retention time differences ≥2 minutes indicate high purity .

- Circular Dichroism (CD) : Compare CD spectra to reference standards to confirm optical activity .

- Synthetic Optimization : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during benzylation to enforce stereoselectivity .

Q. What methodologies assess the compound’s stability under physiological conditions for in vivo studies?

- Methodological Answer :

- Simulated Gastric Fluid (SGF) : Incubate at pH 1.2 (37°C, 2 hours) and quantify degradation via HPLC. >90% stability suggests oral bioavailability .

- Plasma Stability Assay : Mix with rat plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and analyze supernatant for intact compound .

- Light Sensitivity Test : Expose to UV-A (365 nm) for 24 hours; >10% degradation necessitates light-protected formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.